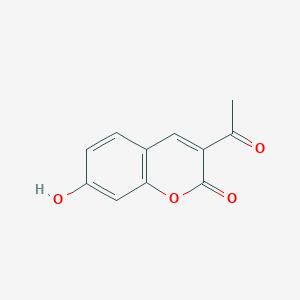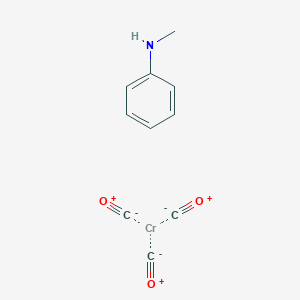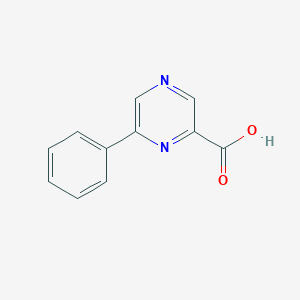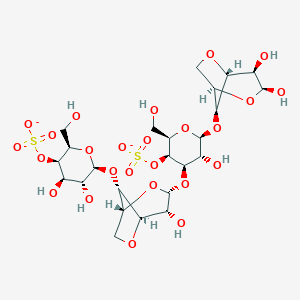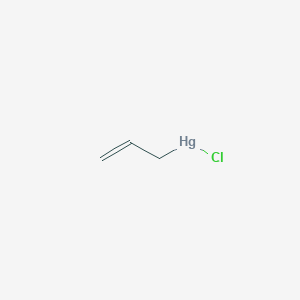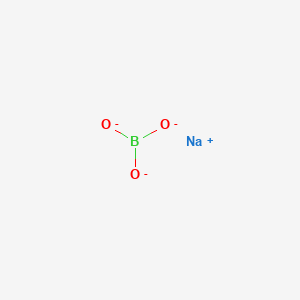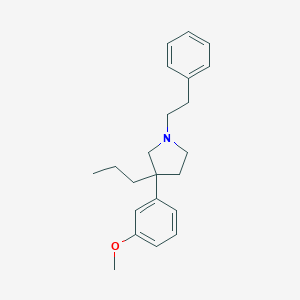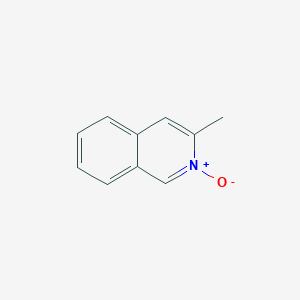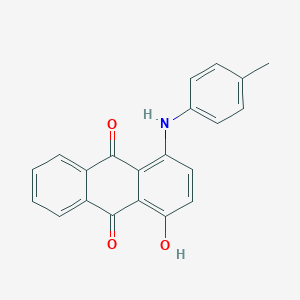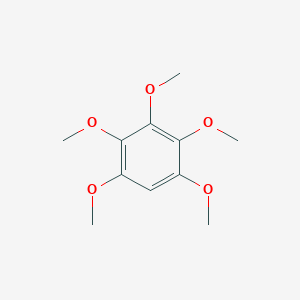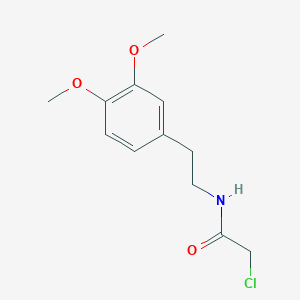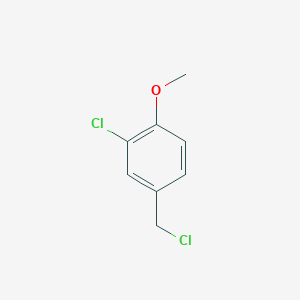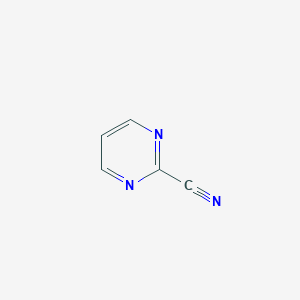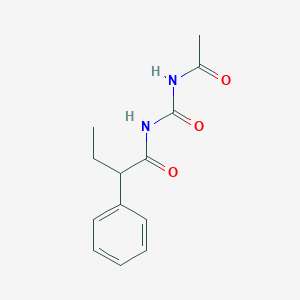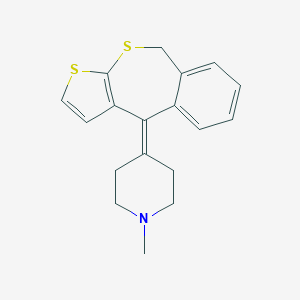
Pipethiadene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pipethiadene is a chemical compound that belongs to the class of phenothiazine derivatives. It has been of significant interest to the scientific community due to its potential applications in various fields, including medical research.
Mécanisme D'action
Pipethiadene exerts its pharmacological effects by blocking dopamine receptors in the brain, particularly the D2 receptor subtype. This leads to a decrease in dopamine activity, resulting in its antipsychotic and sedative effects. Additionally, pipethiadene has been shown to have affinity for other neurotransmitter receptors, including serotonin and histamine receptors, which may contribute to its therapeutic effects.
Effets Biochimiques Et Physiologiques
Pipethiadene has been shown to have several biochemical and physiological effects. It has been demonstrated to decrease dopamine turnover in the brain, reduce the activity of the mesolimbic dopamine system, and decrease the release of prolactin from the pituitary gland. Additionally, pipethiadene has been shown to have sedative effects, reducing the activity of the central nervous system and inducing sleep.
Avantages Et Limitations Des Expériences En Laboratoire
Pipethiadene has several advantages and limitations for use in laboratory experiments. Its high affinity for dopamine receptors makes it a useful tool for studying the dopamine receptor system. Additionally, its sedative effects make it useful for studying sleep and circadian rhythms. However, its potential side effects, including hypotension and extrapyramidal symptoms, must be considered when using pipethiadene in experiments.
Orientations Futures
There are several potential future directions for research involving pipethiadene. One area of interest is the development of more selective dopamine receptor antagonists with fewer side effects. Additionally, pipethiadene may have potential applications in the treatment of drug addiction, as it has been shown to reduce the rewarding effects of drugs of abuse. Finally, further research is needed to fully elucidate the mechanisms underlying pipethiadene's therapeutic effects and to develop more effective treatments for psychiatric and neurological disorders.
Méthodes De Synthèse
Pipethiadene can be synthesized via several methods, including the reaction of phenothiazine with ethylene oxide and subsequent reduction of the resulting product. Another method involves the reaction of phenothiazine with 1,2-dibromoethane in the presence of a base, followed by reduction with sodium borohydride. The purity and yield of the synthesized pipethiadene can be improved by recrystallization and chromatography techniques.
Applications De Recherche Scientifique
Pipethiadene has been extensively studied for its potential applications in medical research, particularly in the field of neuroscience. It has been shown to have antipsychotic, sedative, and antiemetic effects, making it a promising candidate for the treatment of various psychiatric and neurological disorders. Additionally, pipethiadene has been investigated for its potential use as a probe for studying the dopamine receptor system.
Propriétés
Numéro CAS |
15053-99-3 |
|---|---|
Nom du produit |
Pipethiadene |
Formule moléculaire |
C18H19NS2 |
Poids moléculaire |
313.5 g/mol |
Nom IUPAC |
1-methyl-4-(5H-thieno[2,3-c][2]benzothiepin-10-ylidene)piperidine |
InChI |
InChI=1S/C18H19NS2/c1-19-9-6-13(7-10-19)17-15-5-3-2-4-14(15)12-21-18-16(17)8-11-20-18/h2-5,8,11H,6-7,9-10,12H2,1H3 |
Clé InChI |
VZWWTHTUQTYAGH-UHFFFAOYSA-N |
SMILES |
CN1CCC(=C2C3=C(SCC4=CC=CC=C42)SC=C3)CC1 |
SMILES canonique |
CN1CCC(=C2C3=C(SCC4=CC=CC=C42)SC=C3)CC1 |
Autres numéros CAS |
15053-99-3 |
Synonymes |
1-methyl-4-thieno(2,3-c)(2)-benzothiepin-4(9H)-ylidene piperidine pipethiaden pipethiadene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



